molecular formula C13H24N2O2 B13068189 tert-Butyl6-amino-1-azaspiro[3.5]nonane-1-carboxylate

tert-Butyl6-amino-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13068189
M. Wt: 240.34 g/mol
InChI Key: DIIOWUSIKPFWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl6-amino-1-azaspiro[35]nonane-1-carboxylate is a chemical compound with the molecular formula C₁₃H₂₄N₂O₂ It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl6-amino-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl6-amino-1-azaspiro[3.5]nonane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo compounds, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl6-amino-1-azaspiro[3.5]nonane-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers investigate its interactions with various biological targets to develop new drugs and therapeutic agents .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new medications targeting specific diseases or conditions .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of tert-Butyl6-amino-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl6-amino-1-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 6-amino-1-azaspiro[3.5]nonane-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-7-13(15)6-4-5-10(14)9-13/h10H,4-9,14H2,1-3H3

InChI Key

DIIOWUSIKPFWQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCCC(C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.